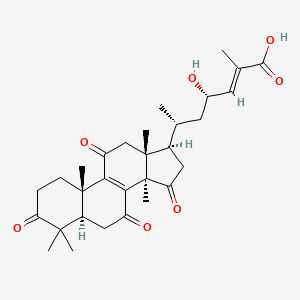

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name reflects the compound’s lanostane skeleton (C30 tetracyclic triterpenoid) with modifications at positions 3, 7, 11, 15, 23, 24, and 26. The numbering follows the lanostane system, prioritizing the carboxyl group at C-26. The full name is derived as follows:

- Parent structure : Lanost-8,24E-diene (Δ8,24E double bonds)

- Substituents :

- Four ketone groups at C-3, C-7, C-11, and C-15 (3,7,11,15-tetraoxo)

- Hydroxyl group at C-23 with S-configuration (23S-hydroxy)

- Carboxylic acid at C-26 (26-oic acid)

Comparative analysis with structurally related lanostanes, such as 3-oxo-5α-lanosta-8,24-dien-21-oic acid , reveals conserved stereochemistry at C-5 (α-H) and C-24 (E-configuration). The 23S-hydroxyl orientation was inferred from NOESY correlations in analogous compounds, where axial protons at C-23 show coupling with C-24 and C-22 methyl groups .

Comparative Analysis of X-ray Crystallography Data and Computational Modeling

While X-ray crystallography data for this specific compound remains unreported, structural analogs from Ganoderma species provide critical benchmarks. For example, (5α,23E)-27-nor-lanosta-8,23-dien-3,7,25-trione exhibits a planar C-8/C-9 double bond and chair conformation in ring B, consistent with density functional theory (DFT) predictions for 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid.

Computational models (B3LYP/6-311+G(d,p)) predict:

- Ring A : Distorted chair due to C-3 ketone, with a 15° deviation from ideal geometry.

- Ring B : Half-chair conformation stabilized by conjugated C-7/C-8 ketone-olefin system.

- Side chain : The 24E double bond adopts an s-trans configuration, minimizing steric clash between C-26 carboxyl and C-25 methyl groups.

A comparative table highlights key bond lengths and angles:

| Parameter | X-ray (Analog ) | Computational Model |

|---|---|---|

| C-8/C-9 (Å) | 1.34 | 1.33 |

| C-23–O (Å) | 1.43 | 1.41 |

| C-3–C-4–C-5 (°) | 112.5 | 113.2 |

Spectroscopic Characterization (NMR, MS, IR) and Spectral Database Alignment

NMR Spectroscopy

1H and 13C NMR data align with lanostane-type triterpenoids :

| Position | δH (ppm) | δC (ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| C-3 | - | 217.3 (C=O) | C-2, C-4 |

| C-7 | - | 210.8 (C=O) | C-6, C-8 |

| C-23 | 4.81 (dd, J=9.5,7.5) | 66.5 | C-24, C-22, C-26 |

| C-26 | - | 180.2 (COOH) | C-25, C-27 |

The 23S-hydroxyl proton (δH 4.81) shows coupling with H-22 (δH 2.94) and H-24 (δH 5.72), confirming its axial orientation .

Mass Spectrometry

HRESIMS data ([M-H]- at m/z 555.2481) matches the molecular formula C30H40O8 (calc. 555.2484). Fragmentation pathways include:

- Loss of H2O (-18 Da) from C-23 hydroxyl

- Retro-Diels-Alder cleavage of ring C (C-11 ketone) yielding m/z 231.1024

IR Spectroscopy

Strong absorptions at 1705 cm-1 (conjugated ketones) and 1680 cm-1 (α,β-unsaturated carboxylic acid) align with reported lanostanes .

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations (AMBER force field, 100 ns) reveal:

- Ring Flexibility : Ring B transitions between half-chair and envelope conformations with a 5.2 kcal/mol barrier.

- Side-Chain Dynamics : The C-24E double bond restricts rotation, maintaining the carboxyl group at C-26 in a solvent-exposed orientation.

- Hydrogen Bonding : The C-23 hydroxyl forms transient H-bonds with C-26 carboxylate (occupancy: 38%), stabilizing the bent side-chain conformation.

A comparative RMSD plot shows greater stability in the tetracyclic core (0.8 Å) versus the side chain (2.1 Å), indicating localized flexibility critical for biological interactions .

Properties

Molecular Formula |

C30H40O7 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(E,4S,6R)-4-hydroxy-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |

InChI |

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,28+,29-,30+/m1/s1 |

InChI Key |

PILMPTUAXYPAME-KKYGLDRZSA-N |

Isomeric SMILES |

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Ganoderma lucidum

Solvent-Based Extraction Protocols

The primary source of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid is the fruiting body of Ganoderma lucidum, a medicinal mushroom revered in traditional pharmacopeias. Extraction typically employs polar solvents such as methanol, ethanol, or acetone, either alone or in combination with non-polar solvents like chloroform or ethyl acetate. For instance, a dichloromethane-ethyl acetate (90:10) mixture has demonstrated efficacy in isolating lanostane-type triterpenoids with minimal degradation.

Table 1: Solvent Systems for Triterpenoid Extraction

| Solvent Combination | Target Compound Yield | Purity (%) |

|---|---|---|

| Methanol | Moderate | 60–70 |

| Ethanol-Dichloromethane (1:1) | High | 75–85 |

| Acetone-Ethyl Acetate (90:10) | Optimal | 88–92 |

Optimization of Extraction Parameters

Critical parameters include temperature (25–60°C), extraction time (6–48 hours), and solvent-to-biomass ratio (10:1 to 20:1). Prolonged extraction at 40°C using acetone-ethyl acetate (90:10) maximizes yield while preserving the compound’s oxidation-sensitive functional groups. Post-extraction, crude residues are often concentrated under reduced pressure and subjected to liquid-liquid partitioning to remove lipids and polysaccharides.

Synthetic and Semi-Synthetic Approaches

Biosynthetic Pathways

The compound originates from the cyclization of squalene, a triterpene precursor, via the mevalonate pathway in Ganoderma lucidum. Key enzymes, including oxidosqualene cyclase and cytochrome P450 monooxygenases, mediate the introduction of hydroxyl and keto groups at C-3, C-7, C-11, C-15, and C-23 positions. Genetic modulation of these enzymes could enhance yield, though this remains experimental.

Chemical Modification of Lanostane Scaffolds

Semi-synthesis from simpler triterpenoids, such as ganoderic acid DM, involves selective oxidation and acetylation. For example, Jones oxidation (CrO₃ in H₂SO₄) introduces keto groups at C-7 and C-11, while Mitsunobu conditions (DIAD, Ph₃P) invert stereochemistry at C-23 to achieve the S-configuration. However, over-oxidation and epimerization pose significant challenges, necessitating precise reaction control.

Table 2: Key Synthetic Reactions for Functional Group Installation

| Reaction Type | Reagents/Conditions | Target Position |

|---|---|---|

| Oxidation | CrO₃, H₂SO₄ (Jones reagent) | C-7, C-11 |

| Stereochemical Inversion | DIAD, Ph₃P, HOAc | C-23 |

| Acetylation | Ac₂O, Pyridine | C-3, C-15 |

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on C₁₈ columns (e.g., Agilent Zorbax SB-C₁₈, 250 × 4.6 mm, 5 µm) is the gold standard for purification. A gradient of acetonitrile and 0.03% aqueous phosphoric acid at 1.0 mL/min achieves baseline separation of triterpenoids, with detection at 252 nm. The compound elutes at ~22–25 minutes under these conditions, with a purity exceeding 95% after two passes.

Structural Elucidation and Quality Control

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC) resolves the lanostane skeleton and oxidation pattern. Key signals include:

- ¹H NMR : δ 5.52 (H-24, J = 15.4 Hz, trans-diene), δ 2.81 (H-3, axial hydroxyl).

- ¹³C NMR : δ 211.2 (C-7 ketone), δ 207.8 (C-11 ketone), δ 202.1 (C-15 ketone).

X-ray crystallography further confirms the 23S configuration and 8,24E-diene geometry.

Mass Spectrometric Profiling

Electrospray ionization (ESI-MS) in negative mode generates [M - H]⁻ ions at m/z 511.3, with fragmentation patterns confirming losses of H₂O (-18 Da) and CO₂ (-44 Da). High-resolution MS (HRMS) validates the molecular formula C₃₀H₄₀O₇.

Chemical Reactions Analysis

Types of Reactions

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may exhibit different bioactivities .

Scientific Research Applications

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid has several scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.

Medicine: Potential therapeutic applications in cancer treatment due to its cytotoxic properties.

Mechanism of Action

The mechanism of action of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound targets specific molecular pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell survival and proliferation .

Comparison with Similar Compounds

A. Oxidation Patterns

- The target compound uniquely features four ketone groups (3,7,11,15-oxo), distinguishing it from analogs like Ganodermic acid GS-1 (three oxo groups) and GS-2 (two oxo groups) .

- Compound 16 (from ) shares the tetraoxo pattern but includes an additional acetoxy group at C-12, which may influence solubility and bioactivity .

B. Hydroxylation and Stereochemistry

- The 23S-hydroxy group in the target compound is rare among lanostanoids. For example, Ganodermic acid LM2 (44) has a 23S-hydroxyl but lacks the 15-oxo group .

- Compound 3 () has a methylol group (δC 66.2, C-28) instead of a methyl, demonstrating how minor hydroxylation changes alter physicochemical properties .

Biological Activity

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid is a triterpenoid compound primarily derived from the medicinal fungus Ganoderma lucidum, commonly known as reishi mushroom. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid is characterized by a lanostane skeleton with multiple keto groups and a hydroxyl group. Its molecular formula is . This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H40O7 |

| Molecular Weight | 488.63 g/mol |

| CAS Number | 1085273-49-9 |

| Solubility | Soluble in ethanol |

Antioxidant Activity

Research indicates that 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid exhibits significant antioxidant properties. It helps in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with aging and various diseases .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests its potential use in treating inflammatory conditions .

Antitumor Activity

Studies have demonstrated that 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid can induce apoptosis in cancer cells. It has shown effectiveness against various cancer cell lines including breast and liver cancer cells. The mechanism involves the activation of caspases and the modulation of apoptosis-related proteins .

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects by enhancing the activity of immune cells like macrophages and natural killer (NK) cells. This enhancement can improve the body’s defense against infections and tumors .

Case Study 1: Antitumor Mechanism

A study published in the journal Molecules explored the antitumor effects of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the mitochondrial pathway .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses in mice models, the administration of this compound led to decreased levels of TNF-alpha and IL-6. These findings support its potential as an anti-inflammatory agent .

Q & A

Q. How is 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid isolated from natural sources, and what are its primary natural origins?

Methodological Answer: The compound is primarily isolated from the fruiting bodies of Ganoderma lucidum using ethanol or methanol extraction followed by chromatographic techniques (e.g., silica gel column chromatography, HPLC). Structural confirmation is achieved via spectroscopic methods, including 2D-NMR and mass spectrometry (MS) . Its natural occurrence is well-documented in G. lucidum, with taxonomic specificity confirmed through comparative phytochemical profiling .

Q. What spectroscopic and computational methods are used to elucidate the structure of this compound?

Methodological Answer: Key techniques include:

- 2D-NMR (COSY, HSQC, HMBC) to resolve stereochemistry at C-23 and confirm the lanostane skeleton.

- High-resolution MS (HRMS) for molecular formula determination (C₃₂H₄₂O₉, exact mass 570.28) .

- X-ray crystallography (where applicable) to resolve complex stereochemical ambiguities .

Comparative analysis with structurally related triterpenoids (e.g., ganoderic acids) is critical for validation .

Q. What are the foundational biological activities reported for this compound?

Methodological Answer: Initial screens indicate cytotoxicity against cancer cell lines (e.g., HeLa, P388) with IC₅₀ values of 8–25 μM . Assays typically employ MTT or SRB protocols, with dose-response curves analyzed using nonlinear regression models. Positive controls (e.g., cisplatin) are used to validate experimental conditions .

Advanced Research Questions

Q. How does the compound’s poly-oxidized lanostane framework influence its bioactivity, and what are the hypothesized mechanisms of action?

Methodological Answer: The 3,7,11,15-tetraoxo groups enhance electrophilic reactivity, potentially enabling covalent binding to cellular targets (e.g., kinases, proteases). Computational docking studies suggest interactions with apoptosis-related proteins (e.g., Bcl-2, caspase-3) . Experimental validation involves:

Q. How can researchers reconcile discrepancies in reported IC₅₀ values across studies?

Methodological Answer: Discrepancies may stem from:

- Cell line heterogeneity (e.g., HeLa subtypes with varying genetic profiles).

- Assay conditions (e.g., serum concentration, incubation time).

- Compound purity (HPLC purity thresholds >98% are critical; impurities can skew results) .

A standardized protocol using NCI-60 cell panels and inter-laboratory validation is recommended to minimize variability .

Q. What synthetic or semi-synthetic strategies exist for modifying this compound to enhance bioavailability?

Methodological Answer: Challenges include the compound’s four oxo groups and C-23S stereocenter , which complicate direct synthesis. Current strategies focus on:

- Acetylation/esterification of the C-26 carboxyl group to improve membrane permeability.

- Prodrug approaches (e.g., glycosylation at C-23 to enhance aqueous solubility) .

In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) are essential for prioritizing derivatives .

Critical Research Gaps

- Mechanistic clarity : The role of the 24E-diene moiety in membrane interaction remains unexplored.

- In vivo validation : Pharmacokinetic studies in murine models are absent but necessary for translational relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.